molecular formula C5H12ClN B573870 (S)-2-methylpyrrolidine hydrochloride CAS No. 174500-74-4

(S)-2-methylpyrrolidine hydrochloride

Cat. No.: B573870
CAS No.: 174500-74-4
M. Wt: 121.608
InChI Key: JNEIFWYJFOEKIM-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-methylpyrrolidine hydrochloride is a chiral compound that is widely used in various fields of chemistry and industry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its applications in asymmetric synthesis and as a building block in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methylpyrrolidine hydrochloride typically involves the chiral resolution of racemic 2-methylpyrrolidine or the asymmetric synthesis using chiral catalysts. One common method is the reduction of 2-methylpyrrolidin-2-one using a chiral reducing agent to obtain the desired enantiomer. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high enantioselectivity.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale asymmetric hydrogenation processes. These processes often employ chiral ligands and metal catalysts to achieve high yields and purity. The final product is then purified through crystallization and recrystallization techniques to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-alkylated derivatives, N-acylated derivatives, and N-oxides, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(S)-2-methylpyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: The compound is employed in the synthesis of biologically active molecules and as a building block in the development of new drugs.

    Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-2-methylpyrrolidine hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-methylpyrrolidine hydrochloride: The enantiomer of (S)-2-methylpyrrolidine hydrochloride, with similar chemical properties but different biological activities.

    Pyrrolidine hydrochloride: The parent compound, lacking the methyl group, used in similar applications but with different reactivity.

    N-methylpyrrolidine hydrochloride: A derivative with a methyl group on the nitrogen atom, used in different synthetic applications.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and chiral resolution processes. Its specific interactions with molecular targets also make it a crucial compound in pharmaceutical research and development.

Properties

IUPAC Name

(2S)-2-methylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5-3-2-4-6-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEIFWYJFOEKIM-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661546
Record name (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174500-74-4
Record name (2S)-2-Methylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174500-74-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.